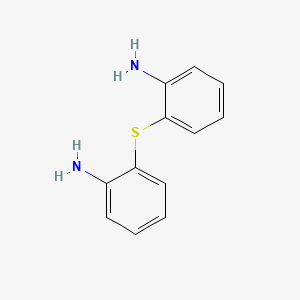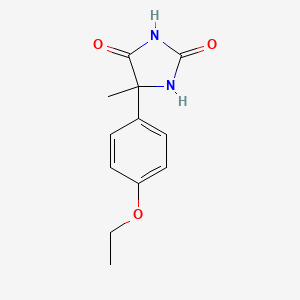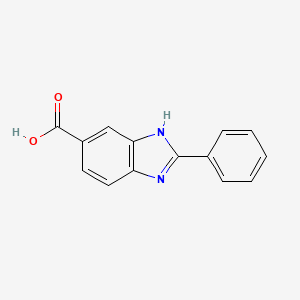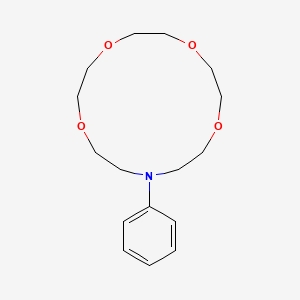![molecular formula C14H13NO2 B1348284 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 351357-11-4](/img/structure/B1348284.png)
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid, also known as 7-MCQ-9-COOH, is a compound derived from the cyclopenta[b]quinoline family. It is widely used in scientific research due to its unique properties and versatility.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Photocyclisation Approaches : Studies have shown methodologies for the synthesis of alkyl, alkoxy, hydroxy, acetoxy, amino, dimethylamino, and benzo substituted annulated quinolines through photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes. This process yields 6-substituted-2,3-dihydro-1H-cyclopenta[b]quinolines and highlights the regiochemistry influenced by para- and ortho-substituents in the starting materials (Austin et al., 2007).
- Cyclopropanation Reactions : Another aspect of research involves the diastereoselective cyclopropanation reactions leading to the synthesis of novel cyclopropa[c]quinoline-7b-carboxylic acid and spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid derivatives, demonstrating the versatility of these compounds in generating structurally diverse heterocycles (Yong et al., 2007).
Biological Activities
- Antimicrobial Activities : Novel derivatives of quinoline carboxylic acids have been synthesized and evaluated for their antimicrobial activities, particularly against Mycobacterium tuberculosis, showcasing the potential of these compounds in developing new antimycobacterial agents. This underscores the importance of structural modifications on the quinoline nucleus for enhancing biological activity (Dinakaran et al., 2008).
- Anticancer Potential : The exploration into quinoline derivatives also extends to the search for anticancer agents. Certain quinoline-based compounds have been designed and synthesized, with preliminary studies indicating their weak or non-cytotoxicity against cancer cell lines. This research highlights the complexity of achieving effective anticancer activity and the need for further modifications to enhance efficacy (Ahmed & Daneshtalab, 2012).
Eigenschaften
IUPAC Name |
7-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJPRALNIGYKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)




![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)
